

The Strategic Deployment of 4-Ethoxypiperidine Hydrochloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-ethoxypiperidine Hydrochloride

Cat. No.: B074778

[Get Quote](#)

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of clinically successful drugs.^[1] Its conformational flexibility and the ability to be readily functionalized make it a privileged structure for targeting a wide array of biological entities. Among its many derivatives, **4-ethoxypiperidine hydrochloride** has emerged as a particularly valuable building block. This guide provides a comprehensive analysis of its synthesis, chemical properties, and strategic applications in drug discovery, with a focus on its role in the development of Central Nervous System (CNS) agents and other therapeutics. Through an examination of key synthetic transformations and relevant case studies, we will elucidate the rationale behind its use and its impact on the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.

Introduction: The Piperidine Scaffold and the Significance of 4-Position Substitution

The six-membered saturated heterocycle, piperidine, is a recurring motif in over twenty classes of pharmaceuticals.^[1] Its chair-like conformation allows for the precise spatial orientation of substituents, which is critical for molecular recognition at biological targets. The nitrogen atom provides a handle for modulating basicity and introducing a wide range of functionalities, thereby influencing a compound's solubility, metabolic stability, and receptor affinity.^[2]

Substitution at the 4-position of the piperidine ring is a common strategy to introduce diversity and tailor the properties of a drug candidate. The substituent at this position can project into solvent-exposed regions or interact with specific pockets within a receptor binding site. The nature of this substituent—be it a polar group like a hydroxyl or a more lipophilic moiety—can significantly impact the overall physicochemical profile of the molecule, including its ability to cross the blood-brain barrier (BBB), a critical attribute for CNS-active drugs.^[3]

The 4-ethoxy group, in particular, offers a unique combination of properties. It is a hydrogen bond acceptor and introduces a degree of lipophilicity that is often favorable for BBB penetration. Compared to a hydroxyl group, the ethyl ether is less prone to certain metabolic transformations and can offer improved metabolic stability.

Physicochemical and Spectroscopic Profile of 4-Ethoxypiperidine Hydrochloride

4-Ethoxypiperidine hydrochloride (CAS No. 1122-87-8) is a white to off-white solid at ambient temperature, a property confirmed by supplier data.^{[4][5]} Its hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in various synthetic protocols.

Property	Value	Source
CAS Number	1122-87-8	[4]
Molecular Formula	C ₇ H ₁₆ ClNO	[4]
Molecular Weight	165.66 g/mol	[4]
Physical Form	Solid	[4]
Appearance	White powder	[5]
Purity	≥95%	[4]
Storage	Ambient Temperature	[4]

While specific spectral data for **4-ethoxypiperidine hydrochloride** is not readily available in public databases, the expected shifts in ¹H NMR and key absorbances in IR spectroscopy can be inferred from closely related structures such as N-ethyl-4-hydroxypiperidine and other 4-substituted piperidines.^{[6][7][8]}

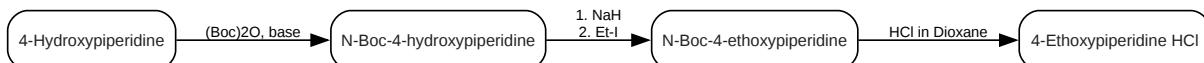
Expected ^1H NMR Spectral Features (in D_2O):

- Triplet ($\delta \sim 1.2$ ppm): Corresponding to the methyl protons of the ethoxy group.
- Quartet ($\delta \sim 3.6$ ppm): Corresponding to the methylene protons of the ethoxy group.
- Multiplets ($\delta \sim 2.0\text{-}3.5$ ppm): Corresponding to the piperidine ring protons and the proton at the 4-position.

Expected IR Spectral Features:

- C-O-C stretch: A prominent band in the region of $1050\text{-}1150\text{ cm}^{-1}$.
- N-H stretch (as the hydrochloride salt): A broad absorption in the range of $2400\text{-}3200\text{ cm}^{-1}$.
- C-H stretches: Absorptions in the $2800\text{-}3000\text{ cm}^{-1}$ region.

Synthesis of the Building Block


The most common and logical synthetic route to **4-ethoxypiperidine hydrochloride** is via the Williamson ether synthesis, starting from a suitably protected 4-hydroxypiperidine derivative.^[9] ^[10] This method offers a straightforward and high-yielding pathway to the desired ether.

General Synthetic Pathway

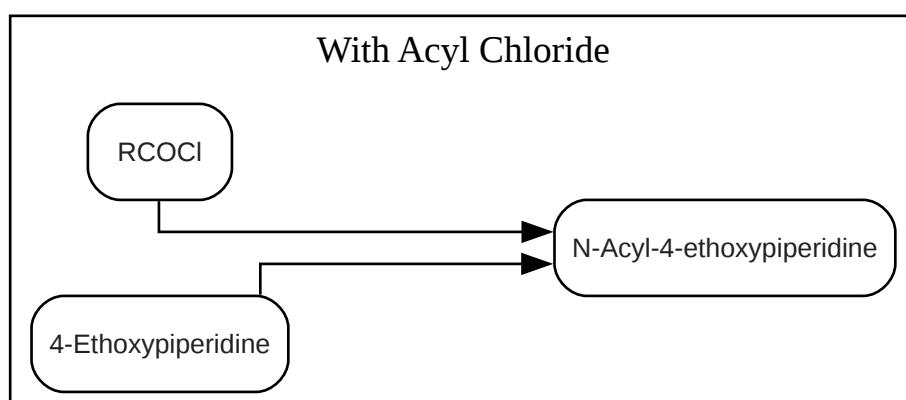
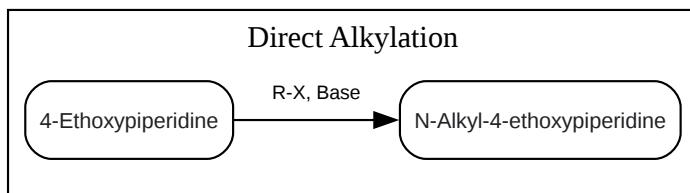
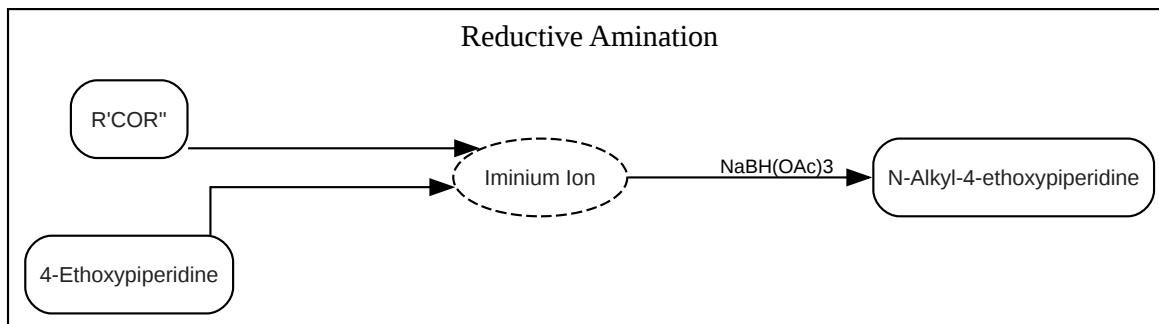
The synthesis can be conceptualized in three main steps:

- N-Protection of 4-Hydroxypiperidine: To prevent N-alkylation in the subsequent etherification step, the secondary amine of 4-hydroxypiperidine is first protected, commonly with a Boc (tert-butoxycarbonyl) group.
- Williamson Ether Synthesis: The protected 4-hydroxypiperidine is then deprotonated with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This nucleophile then displaces a halide (e.g., ethyl iodide or ethyl bromide) in an $\text{S}_{\text{n}}2$ reaction to form the ether.
^[10]
- Deprotection and Salt Formation: The N-Boc protecting group is removed under acidic conditions (e.g., with HCl in dioxane), which concurrently forms the desired hydrochloride

salt.

[Click to download full resolution via product page](#)

Caption: General synthetic scheme for **4-ethoxypiperidine hydrochloride**.




Core Reactions and Synthetic Utility in Medicinal Chemistry

As a secondary amine, **4-ethoxypiperidine hydrochloride** is a versatile building block for introducing the 4-ethoxypiperidine moiety into more complex molecules. The primary modes of its incorporation are through N-alkylation and N-acylation reactions.

N-Alkylation

N-alkylation introduces a substituent on the piperidine nitrogen, a common strategy for modulating a compound's pharmacological properties.

- Direct Alkylation: This involves the reaction of 4-ethoxypiperidine (as the free base) with an alkyl halide in the presence of a non-nucleophilic base. The base is crucial to neutralize the hydrohalic acid formed during the reaction.[11]
- Reductive Amination: This is often the preferred method for N-alkylation as it avoids the potential for over-alkylation that can occur with direct alkylation.[12] The reaction proceeds by forming an iminium ion intermediate between 4-ethoxypiperidine and an aldehyde or ketone, which is then reduced *in situ* by a mild reducing agent like sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$).[12]

[Click to download full resolution via product page](#)

Caption: Common N-acylation methods for 4-ethoxypiperidine.

Applications in Drug Discovery: A Focus on CNS and Opioid Receptor Modulation

The physicochemical properties of the 4-ethoxypiperidine moiety make it an attractive component for CNS-active agents, where the ability to cross the blood-brain barrier is paramount. [3] The ethoxy group provides a balance of lipophilicity and hydrogen bond accepting capability that can be advantageous for interacting with CNS targets.

While specific, named drugs containing the 4-ethoxypiperidine scaffold are not prevalent in the public domain, its utility is demonstrated in the patent literature and in structure-activity relationship (SAR) studies of related compounds. For instance, patents describing 4-substituted piperidines for the inhibition of serotonin and/or noradrenaline reuptake suggest the potential application of 4-ethoxypiperidine derivatives in the treatment of depression and other CNS disorders. [13] The piperidine ring is a well-established pharmacophore in the design of opioid receptor modulators. [14][15] The substitution at the 4-position can influence the ligand's affinity and selectivity for the μ , δ , and κ opioid receptors. The ethoxy group at this position can engage in specific interactions within the receptor binding pocket, potentially contributing to a desired pharmacological profile. For example, in the development of CCR5 receptor antagonists for HIV treatment, it was found that small alkyl substitutions on an oxime attached to a piperidine ring, such as an ethoxy group, were well-tolerated and contributed to potent antagonism. [16] This highlights the compatibility of the ethoxy group within a receptor binding site and its potential to fine-tune ligand-receptor interactions.

Furthermore, 4-hydroxypiperidine, the precursor to 4-ethoxypiperidine, is a known building block in the synthesis of ligands for the sigma non-opioid intracellular receptor 1 (σ_1 receptor) and is a metabolite of certain synthetic opioids like fentanyl derivatives. [14][17] This underscores the relevance of the 4-substituted piperidine core in the broader field of pain and CNS drug discovery.

Conclusion and Future Perspectives

4-Ethoxypiperidine hydrochloride is a valuable and versatile building block in medicinal chemistry. Its synthesis is readily achievable through established methods, and its secondary amine functionality allows for straightforward incorporation into a wide range of molecular scaffolds via N-alkylation and N-acylation. The 4-ethoxy group imparts a unique set of

physicochemical properties that can enhance metabolic stability and facilitate penetration of the blood-brain barrier, making it a particularly useful component in the design of CNS-active agents.

While the full potential of this building block may not yet be realized in currently marketed drugs, its presence in the patent literature and its structural similarity to moieties in successful drug candidates suggest that it will continue to be a valuable tool for medicinal chemists. Future work will likely focus on further exploring the SAR of the 4-ethoxy group in various therapeutic contexts and leveraging its properties to design next-generation therapeutics with improved efficacy and safety profiles.

References

- NIST. N-Ethyl-4-hydroxypiperidine. [\[Link\]](#)
- Lu, S. F., et al. (2007). CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. *Bioorganic & medicinal chemistry letters*, 17(7), 1883–1887.
- McCormick, D. A., et al. (2000). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. *Journal of medicinal chemistry*, 43(16), 3057–3065.
- Google Patents. (2002). New 4 - substituted piperidines.
- Vasilevsky, S. F., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. *Molecules* (Basel, Switzerland), 27(15), 4825.
- Palani, A., et al. (2004). Synthesis, SAR, and biological evaluation of oximino-piperidino-piperidine amides. 1. Orally bioavailable CCR5 receptor antagonists with potent anti-HIV activity. *Journal of medicinal chemistry*, 47(10), 2518–2536.
- Al-Ostoot, F. H., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. *RSC advances*, 12(48), 31215–31245.
- Google Patents. (1974).
- Wikipedia. Williamson ether synthesis. [\[Link\]](#)
- Google Patents. (1985).
- BioBlocks. Building Blocks. [\[Link\]](#)
- Google Patents. (1960).
- Berque-Bestel, I., et al. (2014). Discovery of GPCR ligands for probing signal transduction pathways. *Frontiers in pharmacology*, 5, 36.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [\[Link\]](#)
- PubChem. 4-Ethylpiperidine hydrochloride. [\[Link\]](#)
- Le, T. M., et al. (2014). Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/ δ opioid receptor (DOR) antagonist

ligands. *Bioorganic & medicinal chemistry letters*, 24(2), 548–551.

- Chemistry Steps. The Williamson Ether Synthesis. [\[Link\]](#)
- Dimmock, J. R., et al. (2001). Piperidin-4-one: the potential pharmacophore. *Current medicinal chemistry*, 8(1), 1–35.
- International Journal of Novel Research and Development. (2023). *Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance*. [\[Link\]](#)
- ResearchGate. Figure S7. ^1H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... [\[Link\]](#)
- ChemBK.
- UNODC. (2022).
- U.S. Drug Enforcement Administration. *New Trends in the Illicit Manufacture of Synthetic Drugs*. [\[Link\]](#)
- Organic Chemistry Data. *NMR Spectroscopy :: ^1H NMR Chemical Shifts*. [\[Link\]](#)
- Office of Justice Programs. *Synthesis and pharmacological characterization of ethylenediamine synthetic opioids in human mu-opiate receptor 1 (OPRM1) expressing cells*. [\[Link\]](#)
- Khan Academy. *Williamson ether synthesis*. [\[Link\]](#)
- Kauk, M., et al. (2016). *Structure-guided development of heterodimer-selective GPCR ligands*.
- Khan Academy. *Williamson ether synthesis (video)*. [\[Link\]](#)
- LookChem.
- Wünsch, B., et al. (2017). *Synthesis of Aminoethyl-Substituted Piperidine Derivatives as $\sigma 1$ Receptor Ligands with Antiproliferative Properties*. *Archiv der Pharmazie*, 350(1-2).
- Al-Ghorbani, M., et al. (2025). *Medicinal Chemistry, SAR, and Molecular Insights Into 2,4-Thiazolidinediones as Antidiabetic Agents (2020-2025)*. *Archiv der Pharmazie*.
- Preprints.org. (2024).
- Kobarfard, F., et al. (2014). *QSAR Study on Anti-HIV-1 Activity of 4-Oxo-1,4-dihydroquinoline and 4-Oxo-4H-pyrido[1,2-a]pyrimidine Derivatives Using SW-MLR, Artificial Neural Network and Filtering Methods*. *Iranian journal of pharmaceutical research : IJPR*, 13(Suppl), 141–153.
- Leeson, P. D., & Davis, A. M. (2004). *Medicinal Chemical Properties of Successful Central Nervous System Drugs*. *Journal of medicinal chemistry*, 47(25), 6338–6348.
- Chen, S., et al. (2025). *Molecular Generation for CNS Drug Discovery and Design*. *ACS chemical neuroscience*, 16(7), 1247–1250.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Ethoxy-piperidine hydrochloride | 1122-87-8 [sigmaaldrich.com]
- 5. 4-ETHOXYPIPERIDINE HYDROCHLORIDE, CasNo.1122-87-8 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 6. AB255909 | CAS 1122-87-8 – abcr Gute Chemie [abcr.com]
- 7. 4-HYDROXYMETHYL-PIPERIDINE HCL(90748-01-9) 1H NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 12. 4-Ethylpiperidine hydrochloride | C7H16ClN | CID 23448130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. US20020038031A1 - New 4 - substituted piperidines - Google Patents [patents.google.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/ δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, SAR, and biological evaluation of oximino-piperidino-piperidine amides. 1. Orally bioavailable CCR5 receptor antagonists with potent anti-HIV activity - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [The Strategic Deployment of 4-Ethoxypiperidine Hydrochloride in Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074778#4-ethoxypiperidine-hydrochloride-as-a-building-block-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com